molecular formula C8H7NO4 B021343 2-Methyl-5-nitrobenzoic acid CAS No. 1975-52-6

2-Methyl-5-nitrobenzoic acid

Cat. No. B021343
CAS RN: 1975-52-6
M. Wt: 181.15 g/mol
InChI Key: DJRFJAVPROZZFL-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzoic acid is a nitrated carboxylic acid . It is a beige solid that appears as needles . The molecular formula is C8H7NO4 .


Molecular Structure Analysis

The molecular weight of 2-Methyl-5-nitrobenzoic acid is 181.1455 . The IUPAC Standard InChI is InChI=1S/C8H7NO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) .


Chemical Reactions Analysis

As a carboxylic acid, 2-Methyl-5-nitrobenzoic acid can donate hydrogen ions if a base is present to accept them. It reacts in this way with all bases, both organic (for example, the amines) and inorganic .


Physical And Chemical Properties Analysis

2-Methyl-5-nitrobenzoic acid is insoluble in water . It is a beige solid that appears as needles .

Scientific Research Applications

Synthesis of Anticancer Compounds

2-Methyl-5-nitrobenzoic acid is utilized in the synthesis of key intermediates for anticancer drugs. For instance, it’s a precursor in the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one, which is used to produce raltitrexed, an antimetabolite drug for cancer chemotherapy . This showcases the compound’s vital role in developing treatments that can save lives.

Pharmaceutical Intermediates

In the pharmaceutical industry, 2-Methyl-5-nitrobenzoic acid serves as an intermediate in creating various drugs. It’s involved in preparing methyl-N-(5-methyl-2-nitrophenyl) carbamate, highlighting its versatility in drug development and synthesis .

Material Science Applications

This compound finds applications in material science as a biochemical reagent. It can be used as a biological material or organic compound for life science-related research, indicating its potential in developing new materials or studying biological systems .

Chemical Synthesis

2-Methyl-5-nitrobenzoic acid plays a role in chemical synthesis, particularly in nitration reactions. It’s part of a green and efficient process for synthesizing nitrobenzoic acid derivatives, which are crucial in various chemical manufacturing processes .

Agricultural Applications

In agriculture, derivatives of 2-Methyl-5-nitrobenzoic acid, such as 4-methylsulfonyl-2-nitrobenzoic acid (MNBA), are found in soils as breakdown products of certain herbicides. These compounds can impact soil microorganisms and vegetation, thus influencing agricultural practices and environmental health .

Environmental Remediation

The compound’s derivatives are also researched for environmental applications, such as wastewater treatment. They have shown effectiveness against certain pesticides in wastewater, demonstrating their potential in environmental remediation efforts .

Safety and Hazards

2-Methyl-5-nitrobenzoic acid is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is advised to avoid any skin contact, and effects of contact or inhalation may be delayed .

Mechanism of Action

Target of Action

2-Methyl-5-nitrobenzoic acid is a nitrated carboxylic acid . Carboxylic acids are known to interact with various biological targets, including enzymes and receptors, and play a crucial role in numerous biochemical processes.

Mode of Action

Carboxylic acids, such as 2-Methyl-5-nitrobenzoic acid, donate hydrogen ions if a base is present to accept them . They react in this way with all bases, both organic (for example, the amines) and inorganic . This interaction can lead to various changes in the biochemical environment, depending on the specific targets and the physiological context.

properties

IUPAC Name

2-methyl-5-nitrobenzoic acid
Source PubChem
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InChI

InChI=1S/C8H7NO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
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InChI Key

DJRFJAVPROZZFL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Record name 2-METHYL-5-NITROBENZOIC ACID
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Related CAS

133232-68-5
Record name o-Toluic acid, 5-nitro-, dimer
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DSSTOX Substance ID

DTXSID2025638
Record name 2-Methyl-5-nitrobenzoic acid
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Molecular Weight

181.15 g/mol
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Physical Description

2-methyl-5-nitrobenzoic acid appears as needles or beige solid. (NTP, 1992)
Record name 2-METHYL-5-NITROBENZOIC ACID
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-METHYL-5-NITROBENZOIC ACID
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Product Name

2-Methyl-5-nitrobenzoic acid

CAS RN

1975-52-6
Record name 2-METHYL-5-NITROBENZOIC ACID
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Record name 2-Methyl-5-nitrobenzoic acid
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Record name 5-Nitro-o-toluic acid
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Record name 2-Methyl-5-nitrobenzoic acid
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Melting Point

347 to 352 °F (NTP, 1992)
Record name 2-METHYL-5-NITROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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